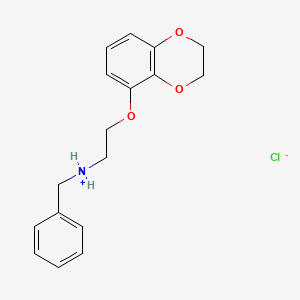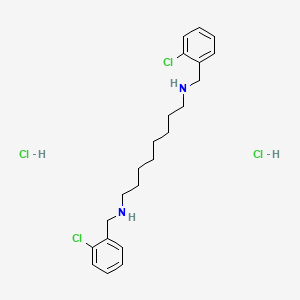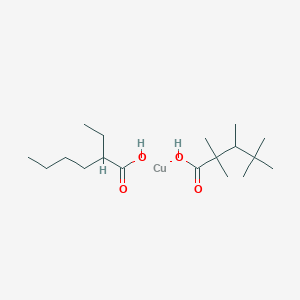
(tert-Decanoato-O)(2-ethylhexanoato-O)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is a coordination compound that features copper as the central metal atom coordinated with two different organic ligands: tert-decanoate and 2-ethylhexanoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Decanoato-O)(2-ethylhexanoato-O)copper typically involves the reaction of copper salts with the corresponding carboxylic acids. One common method is to react copper(II) acetate with tert-decanoic acid and 2-ethylhexanoic acid in an organic solvent under reflux conditions. The reaction can be represented as follows:
Cu(OAc)2+tert-decanoic acid+2-ethylhexanoic acid→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where copper salts and carboxylic acids are mixed in a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
(tert-Decanoato-O)(2-ethylhexanoato-O)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new copper complexes with different ligands.
科学的研究の応用
(tert-Decanoato-O)(2-ethylhexanoato-O)copper has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic reactions such as cross-coupling and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and nanoparticles.
Biology and Medicine: Research is being conducted on its potential use in antimicrobial agents and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism by which (tert-Decanoato-O)(2-ethylhexanoato-O)copper exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer and activate substrates for chemical reactions. In biological systems, the copper center can interact with biomolecules, potentially disrupting cellular processes or generating reactive oxygen species.
類似化合物との比較
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Comparison
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is unique due to its mixed-ligand coordination, which can provide distinct chemical properties compared to simpler copper salts like copper(II) acetate or copper(II) chloride. The presence of both tert-decanoate and 2-ethylhexanoate ligands can influence the compound’s solubility, reactivity, and stability, making it suitable for specific applications where other copper compounds may not be as effective.
特性
CAS番号 |
100231-69-4 |
|---|---|
分子式 |
C18H36CuO4 |
分子量 |
380.0 g/mol |
IUPAC名 |
copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
REDQJIXTOVGARX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


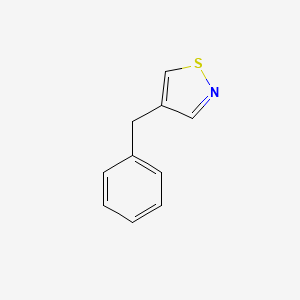

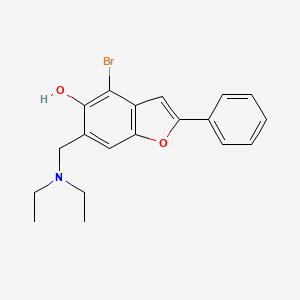
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
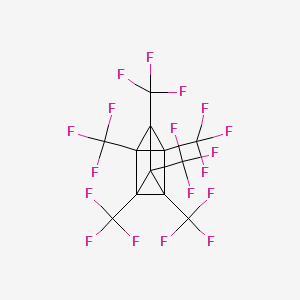
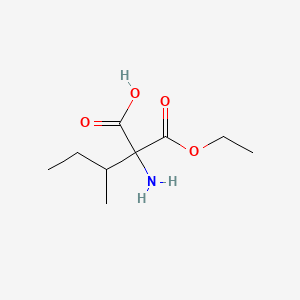
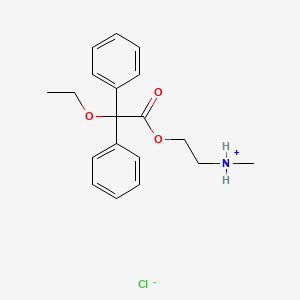
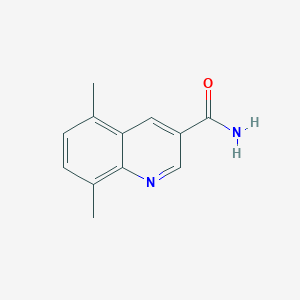
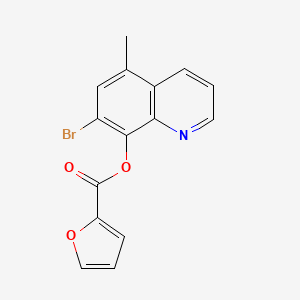
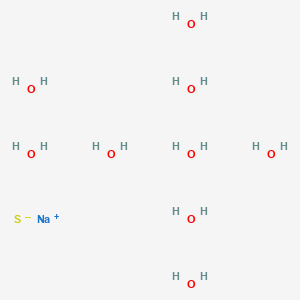
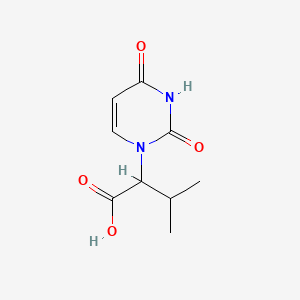
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
